molecular formula C26H23N3O3S B2422658 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 403836-88-4

2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2422658
CAS RN: 403836-88-4
M. Wt: 457.55
InChI Key: ZBENNCAJWLYTNB-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and general knowledge of organic chemistry. It contains a benzo[d]oxazol-2-ylthio group, a 3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl group, and an ethanone group .

Scientific Research Applications

Anti-Cancer Activity

This compound has been investigated for its potential anti-cancer properties. In a study published in RSC Advances, researchers synthesized derivatives of benzo[d]oxazol-2(3H)-ones and evaluated their cytotoxicity against human pancreatic adenocarcinoma and human non-small cell lung carcinoma cell lines. Several of these compounds displayed excellent to moderate activity. Notably, compounds 6b, 6l, 6n, and 6x were identified as lead molecules. Compound 6l exhibited potency against the pancreatic adenocarcinoma cell line, while 6x was effective against the non-small cell lung carcinoma cell line .

Anti-Mycobacterial Activity

Apart from its anti-cancer potential, compound 6h demonstrated promising anti-mycobacterial activity. Its effectiveness was comparable to that of ciprofloxacin, a commonly used antibiotic. However, other derivatives (6l–x) were found to be ineffective against Mycobacterium tuberculosis .

Synthesis and Structure

The compound’s chemical structure consists of a benzoxazol-2-thioether core with additional substituents. It is synthesized through efficient methods, making it accessible for further research and development .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. The discovery of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields .

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S/c1-17-7-9-19(10-8-17)23-15-22(18-11-13-20(31-2)14-12-18)28-29(23)25(30)16-33-26-27-21-5-3-4-6-24(21)32-26/h3-14,23H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBENNCAJWLYTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=CC=CC=C4O3)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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